Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)-

Catalog No.
S12910051
CAS No.
M.F
C17H16O3
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)-

Product Name

Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)-

IUPAC Name

[3-methoxy-5-(2-phenylethenyl)phenyl] acetate

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C17H16O3/c1-13(18)20-17-11-15(10-16(12-17)19-2)9-8-14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

IJXZGYLGHOYXMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)OC)C=CC2=CC=CC=C2

Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate, (E)- is an organic compound characterized by a phenolic structure with a methoxy group and an acetate functional group. This compound features a unique arrangement of substituents that contributes to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenylethenyl moiety suggests it may exhibit interesting chemical reactivity and biological activity.

  • Oxidation: The compound can be oxidized to produce quinones or other oxidized derivatives, utilizing reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the phenylethenyl group into a phenylethyl group, often employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy and phenylethenyl groups can undergo substitution reactions to introduce different functional groups under appropriate conditions, typically facilitated by catalysts such as palladium or nickel.

The specific products formed depend on the conditions and reagents used during these reactions.

Research indicates that Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate, (E)- may exhibit various biological activities:

  • Antimicrobial Properties: The compound has been studied for its potential to inhibit the growth of certain bacteria and fungi.
  • Antioxidant Activity: Its structure allows it to scavenge free radicals, which may help mitigate oxidative stress in biological systems.
  • Potential Therapeutic Effects: Ongoing research is exploring its anti-inflammatory and anticancer properties, suggesting that it may interact with specific molecular pathways to exert these effects.

The synthesis of Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate, (E)- typically involves the acetylation of 3-methoxy-5-(2-phenylethenyl)phenol. This reaction can be performed using acetic anhydride under either acidic or basic conditions. Elevated temperatures are usually employed to ensure complete acetylation. In industrial settings, continuous flow reactors may be utilized to enhance yield and purity through better control of reaction parameters.

Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate, (E)- has various applications across different fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: The compound is investigated for potential use in developing new drugs due to its biological activities.
  • Fragrance and Flavor Industry: Its unique aromatic properties make it suitable for use in perfumes and flavorings.

Studies on Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate, (E)- have focused on its interactions with biological targets. For instance:

  • Enzyme Modulation: The compound may influence enzyme activity related to oxidative stress and inflammation.
  • Receptor Interaction: Research is being conducted to understand how it interacts with specific receptors in the body that could mediate its therapeutic effects.

Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate, (E)- can be compared with several similar compounds:

Compound NameStructure CharacteristicsUnique Features
EugenolContains a methoxy group but lacks the acetate groupKnown for its analgesic and antiseptic properties
VanillinContains a methoxy group with an aldehyde insteadWidely used as a flavoring agent
IsoeugenolSimilar structure but has a different double bond positionExhibits similar biological activities as eugenol

The uniqueness of Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate, (E)- lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

268.109944368 g/mol

Monoisotopic Mass

268.109944368 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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